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R Reported Values Inferred
Model Type Treatment Key Findings .
(IC50, etc.) Mechanism
Glioblastoma Trotabresib Significant Mean ICso: 0.98 * Downregulation of

cell lines [1]

Patient-Derived
Xenograft
(PDX) models

(1]

Patient-Derived
Xenograft
(PDX) models

(1]

"Window-of-
opportunity”
clinical study

(2] [3]

(monotherapy)

Trotabresib
(monotherapy)

Trotabresib +
Temozolomide
(TMZ2)

Single agent in
recurrent high-
grade glioma
patients

antiproliferative
activity

Antitumor
efficacy

Enhanced
antiproliferative
effect

Detection in
resected tumor
tissue & plasma

1.06 pM [1]

ICso range: 34 nM
to 1608 nM [1]

ICso range: 26 nM
to 2828 nM [1]

Brain tumor
tissue:plasma ratio
= 0.84; Unbound
partition coefficient
(Kpyy) = 0.37 3]

oncogenic drivers
(e.g., MYC) [2] [1]

BET protein
inhibition,
disruption of
oncogene
transcription [2] [1]

Downregulation of
MGMT expression,
sensitizing cells to
T™Z [2]

Confirmed
penetration of the
blood-brain-tumor
barrier [2] [3]
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Mechanism of Action & Key Experimental Protocols

Trotabresib is a potent, oral, reversible inhibitor of Bromodomain and Extra-Terminal (BET) proteins
(BRD2, BRD3, BRD4, BRDT), which are epigenetic readers that regulate gene expression by binding to

acetylated histones [4] [1]. Its anti-tumor effects in glioblastoma involve several key mechanisms:

e Transcriptional Regulation: Downregulates expression of key oncogenes such as MYC and FOSL1,
which are crucial for glioblastoma proliferation and survival [2] [1].

¢ Sensitization to Chemotherapy: Downregulates the DNA repair enzyme O6-methylguanine-DNA
methyltransferase (MGMT) in a dose-dependent manner. This is a critical mechanism for
overcoming TMZ resistance, especially in tumors with an unmethylated MGMT promoter [2].

¢ Synergy with Radiotherapy: Preclinical evidence in other cancers suggests BET inhibitors can
potentiate the effects of radiotherapy, providing a rationale for combining trotabresib with the
standard Stupp protocol [2].

The diagram below illustrates the core mechanistic pathways of Tretabresib in glioblastoma cells.
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Experimental Models & Clinical Translation

Preclinical findings have been robustly translated into ongoing clinical trials.

¢ In Vitro and In Vivo Models: Studies used glioblastoma cell lines and patient-derived xenograft
(PDX) models to evaluate trotabresib's potency and its combination with TMZ [1]. Key metrics
included measuring the half-maximal inhibitory concentration (IC50) for cell proliferation.

¢ Proof-of-Concept in Humans: A "window-of-opportunity” Phase | study (NCT04047303) in patients
with recurrent high-grade glioma provided critical human validation. Patients received trotabresib
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before salvage surgery, confirming drug penetration into brain tumor tissue and target engagement
through modulation of pharmacodynamic markers [2] [3].

e Ongoing Clinical Trials: Based on the strong preclinical package, trotabresib is being evaluated in
newly diagnosed glioblastoma in a Phase Ib/Il study (NCT04324840), investigating its combination
with adjuvant TMZ and concomitant TMZ plus radiotherapy [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9653173/
https://pubmed.ncbi.nlm.nih.gov/36455228/
https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653173/
https://www.smolecule.com/products/s3469473?utm_src=pdf-custom-synthesis
https://communities.springernature.com/posts/targeting-the-bromodomain-and-extra-terminal-domain-bet-proteins-in-cancer
https://communities.springernature.com/posts/targeting-the-bromodomain-and-extra-terminal-domain-bet-proteins-in-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653173/
https://pubmed.ncbi.nlm.nih.gov/36455228/
https://www.nature.com/articles/s41467-023-36976-1
https://www.smolecule.com/products/b3469473#trotabresib-preclinical-studies-glioblastoma
https://www.smolecule.com/products/b3469473#trotabresib-preclinical-studies-glioblastoma
https://www.smolecule.com/products/b3469473#trotabresib-preclinical-studies-glioblastoma
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3469473?utm_src=pdf-bulk
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

